7-Chloro Epinastine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
16-chloro-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3.ClH/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15;/h1-6,8,15H,7,9H2,(H2,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQNTLALARIPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608615 | |
| Record name | 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80012-45-9 | |
| Record name | 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 7-chloro-9,13b-dihydro-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Characterization of 7 Chloro Epinastine Hydrochloride
Synthetic Strategies for Substituted Dibenz[c,f]imidazo[1,5-a]azepine Frameworks
The construction of the tetracyclic dibenz[c,f]imidazo[1,5-a]azepine system, the structural core of 7-Chloro Epinastine (B1215162) Hydrochloride, involves a multi-step process. Key stages include the formation of the dibenzo[b,e]azepine backbone, followed by the annulation of the imidazole (B134444) ring.
Regioselective Halogenation Approaches for the 7-Position
The introduction of a chlorine atom at the 7-position of the epinastine core is a crucial step in the synthesis of 7-Chloro Epinastine Hydrochloride. This is typically achieved through electrophilic aromatic substitution on the dibenzo[c,f]imidazo[1,5-a]azepine ring system. The amino group at the 3-position acts as an activating group, directing the incoming electrophile to the para-position, which corresponds to the 7-position.
For the analogous 7-bromo derivative, bromination of the epinastine core is performed using bromine or bromine-containing reagents in a solvent like dichloromethane, often with a catalyst to ensure regioselective substitution. A similar strategy can be envisioned for chlorination, employing a suitable chlorinating agent. The reaction conditions, such as temperature and reaction time, are critical for achieving high yields and selectivity. For instance, in the synthesis of 7-bromo epinastine, the reaction is stirred at room temperature for 8-12 hours.
Transition-metal-free methods have also been developed for the regioselective halogenation of related heterocyclic systems like imidazo[1,2-a]pyridines, using sodium chlorite (B76162) or bromite (B1237846) as the halogen source. nih.gov Such approaches could potentially be adapted for the synthesis of 7-Chloro Epinastine.
Key Precursor and Intermediate Synthesis Pathways
The synthesis of epinastine and its analogs often commences with the construction of a dibenzo[b,e]azepine intermediate. One common precursor is 6-(chloromethyl)-11H-dibenzo[b,e]azepine. researchgate.net An improved synthetic route involves the reaction of this precursor with cyanamide (B42294) to produce dehydroepinastine, which is subsequently reduced to epinastine. researchgate.net
Another key intermediate is (S,R)-6-(phthalimidomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine (PMDAP), which serves as a common precursor for both mianserin (B1677119) and epinastine. researchgate.net A novel method for synthesizing PMDAP involves the cyclization of an intermediate amide in a polyphosphate ester medium, which proceeds with a quantitative yield. researchgate.net
Alternative pathways include the use of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine, which can be converted to 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine. google.com This intermediate then undergoes cyclization to form the epinastine core. google.com
Cyclization Reactions for Imidazoazepine Ring Formation
The final step in constructing the imidazoazepine core is the cyclization reaction. A widely used method involves the reaction of an aminomethyl intermediate with cyanogen (B1215507) bromide. google.com For example, 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine can be treated with cyanogen bromide to yield the imidazoazepine ring system. google.com In some cases, this cyclization step can also introduce a halogen atom.
Isolation and Purification Methodologies
Following synthesis, the crude this compound must be isolated and purified. Common techniques include crystallization and chromatographic methods.
One general procedure for the isolation of epinastine hydrochloride involves treating the reaction mixture with a base, followed by extraction with an organic solvent. quickcompany.in The organic layer is then washed, and the solvent is evaporated. The resulting residue is dissolved in a minimal amount of a solvent like methanol (B129727) and then precipitated by adding an anti-solvent such as diethyl ether. quickcompany.in The precipitate can be further purified by recrystallization. The final hydrochloride salt is typically formed by treating the free base with ethereal hydrochloride. quickcompany.in
Analytical Techniques for Comprehensive Structural Elucidation and Purity Assessment
A combination of analytical techniques is essential to confirm the structure of this compound and to assess its purity.
Advanced Chromatographic Separations for Compound Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of epinastine and its derivatives. Various HPLC methods have been developed for the determination of epinastine hydrochloride in bulk and in pharmaceutical formulations. jocpr.com A typical HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, such as ammonium (B1175870) acetate (B1210297), at a specific flow rate and UV detection wavelength. jocpr.comresearchgate.net For instance, one method employs a mobile phase of acetonitrile and 0.1 M ammonium acetate buffer (40:60 v/v) with UV detection at 262 nm. jocpr.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers even higher sensitivity and selectivity for the quantification of epinastine and its metabolites in biological matrices. nih.govnih.gov These methods are capable of detecting very low concentrations, with calibration curves for epinastine in human plasma typically ranging from 0.1 to 50 ng/mL. nih.gov
The purity of epinastine hydrochloride can be assessed by HPLC, with reported purities often exceeding 99%. quickcompany.in
Table 1: HPLC Parameters for Epinastine Analysis
| Parameter | Method 1 jocpr.com | Method 2 researchgate.net |
|---|---|---|
| Mobile Phase | Acetonitrile: 0.1 M Ammonium Acetate Buffer (40:60 v/v) | n-hexane: isopropanol (B130326): diethylamine (B46881): trifluoroacetic acid (85:15:0.1:0.1 v/v/v/v) |
| Flow Rate | 1 mL/min | 1 mL/min |
| Detection | UV at 262 nm | UV at 254 nm |
| Internal Standard | Methyl paraben | Not specified |
| Linearity Range | 20-100 µg/mL | Not specified |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Epinastine |
| Epinastine Hydrochloride |
| Epinastine Hydrobromide |
| 7-bromo epinastine |
| (S,R)-6-(phthalimidomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine (PMDAP) |
| 6-(chloromethyl)-11H-dibenzo[b,e]azepine |
| Dehydroepinastine |
| 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine |
| 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine |
| Mianserin |
| Cyanogen bromide |
| p-Toluenesulfonic acid |
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for the assay and impurity profiling of this compound. veeprho.com Stability-indicating HPLC methods have been developed for the parent compound, Epinastine HCl, which can be adapted to quantify its impurities. tsijournals.com These methods typically utilize a reversed-phase column, such as a Kromasil C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. tsijournals.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength of around 254 nm. tsijournals.comresearchgate.net
A gradient elution is often employed to effectively separate the main compound from its degradation products and related impurities. tsijournals.com The method validation, following ICH guidelines, would include assessments of linearity, accuracy, precision, specificity, and robustness to prove its stability-indicating capability. tsijournals.comresearchgate.net For instance, stress testing under acidic, basic, oxidative, and thermal conditions helps to identify potential degradation products and ensure the method can separate them from the main analyte. tsijournals.com
Table 1: Typical HPLC Parameters for the Analysis of Epinastine and its Impurities
| Parameter | Value |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) tsijournals.com |
| Mobile Phase | Gradient of 0.01 M KH2PO4 (pH 5.2) and Acetonitrile tsijournals.com |
| Flow Rate | 1.0 mL/min dujps.com |
| Detection | UV at 254 nm tsijournals.comresearchgate.net |
| Injection Volume | 10 µL uma.es |
| Column Temperature | Ambient researchgate.net |
Gas Chromatography (GC) for Residual Solvent Analysis
Gas Chromatography (GC), often coupled with a headspace sampler, is the standard method for analyzing residual solvents in pharmaceutical substances. veeprho.comlmaleidykla.lt Residual solvents are organic volatile chemicals used or produced during the synthesis of active pharmaceutical ingredients (APIs) and must be controlled within strict limits defined by guidelines such as the ICH Q3C. lmaleidykla.ltgoogle.com
The analysis for this compound would involve dissolving the sample in a suitable high-boiling solvent, such as dimethylformamide (DMF), and analyzing the headspace vapor. lmaleidykla.lt A dual-column system, for instance using DB-624 and HP-INNOWax columns, can be employed for confirmation of the identity of the solvents. hpst.cz The method is validated to ensure it can detect and quantify all potential residual solvents, which may include ethanol, methanol, or acetonitrile, that could be used in the synthesis process. veeprho.comhpst.cz
Table 2: General GC-HS Parameters for Residual Solvent Analysis
| Parameter | Value |
| GC System | Agilent 7890A or equivalent hpst.cz |
| Sampler | G1888 Automated Headspace sampler hpst.cz |
| Column | DB-624 (e.g., 30 m x 0.25 mm, 1.4 µm) and HP-INNOWax hpst.cz |
| Oven Temperature | Programmed, e.g., 40°C to 240°C hpst.cz |
| Injector Temperature | ~140°C lmaleidykla.lt |
| Detector | Flame Ionization Detector (FID) hpst.cz |
| Carrier Gas | Nitrogen or Helium hpst.cz |
Chiral HPLC for Enantiomeric Purity Determination
Since Epinastine possesses a chiral center, it is crucial to determine the enantiomeric purity of its derivatives. researchgate.netgoogle.com Chiral HPLC is the method of choice for separating and quantifying enantiomers. uma.es For this compound, a specific chiral stationary phase (CSP) would be required.
The development of a chiral HPLC method involves screening different chiral columns (e.g., Chiralpak or Chiralcel series) and mobile phases, which are often mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) with a basic or acidic modifier (like diethylamine or trifluoroacetic acid). researchgate.netorientjchem.org The goal is to achieve baseline separation of the enantiomers. nih.gov The method is then validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy to ensure reliable determination of the enantiomeric excess. dujps.comresearchgate.net
Table 3: Exemplary Chiral HPLC Conditions
| Parameter | Value |
| Column | Chiralcel® OD-R (250 x 4.6 mm, 0.5 µm) researchgate.net |
| Mobile Phase | n-hexane: isopropanol: diethylamine: trifluoroacetic acid (85:15:0.1:0.1 v/v/v/v) researchgate.net |
| Flow Rate | 1 mL/min researchgate.net |
| Detection | UV at 254 nm researchgate.net |
| Temperature | 20°C researchgate.net |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and quantification of chemical compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Stability
UV-Visible spectroscopy is a simple and rapid method used for the quantification of this compound and for monitoring its stability. veeprho.com The method is based on the principle that the molecule absorbs UV or visible light, and the absorbance is directly proportional to the concentration.
For Epinastine and its derivatives, the maximum absorbance (λmax) is typically observed in the UV region. chemmethod.com For instance, a λmax of around 245 nm in methanol has been reported for similar compounds. chemmethod.com The method can be validated according to ICH guidelines for linearity, accuracy, and precision. chemmethod.com Stability studies can be performed by subjecting a solution of the compound to various stress conditions and monitoring the changes in the UV spectrum over time. chemmethod.com
Table 4: UV-Vis Spectroscopic Data for a Related Compound
| Parameter | Value |
| Wavelength Maximum (λmax) | ~245 nm chemmethod.com |
| Solvent | Methanol chemmethod.com |
| Linearity Range | 1-9 µg/mL chemmethod.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including this compound. msu.eduevitachem.com By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms in the molecule can be determined.
For a complex molecule like this compound, the aromatic region of the ¹H NMR spectrum would show a series of doublets, triplets, and multiplets corresponding to the protons on the dibenzazepine (B1670418) ring system. The protons of the imidazo (B10784944) and azepine rings would also have characteristic signals. The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom in the molecule. google.com A certificate of analysis for this compound confirms that the ¹H-NMR and Mass spectra conform to the expected structure. cleanchemlab.com
Table 5: General Expected NMR Spectral Regions
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H NMR (Aromatic) | ~7.0 - 8.0 |
| ¹H NMR (Aliphatic/Heterocyclic) | ~3.0 - 5.0 |
| ¹³C NMR (Aromatic/Heteroaromatic) | ~110 - 150 |
| ¹³C NMR (Aliphatic) | ~30 - 60 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected absorptions would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic and aliphatic portions, C=N and C=C stretching within the heterocyclic and aromatic rings, and a C-Cl stretching vibration. vscht.czwiley.com The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a characteristic signature for the compound. vscht.cz
Table 6: Expected Characteristic IR Absorption Bands
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 vscht.cz |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N and C=C Stretch (Aromatic/Imidazo) | 1500 - 1680 vscht.cz |
| C-N Stretch | 1000 - 1350 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the structural elucidation of pharmaceutical compounds, offering unparalleled sensitivity and specificity for identifying unknown substances and trace-level impurities. americanpharmaceuticalreview.com Its application is critical in the characterization of this compound and its related substances.
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem configuration (LC-MS/MS), is a cornerstone technique for analyzing impurities in pharmaceutical substances. nih.gov It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the mass analysis capabilities of mass spectrometry. nih.govmdpi.com This hyphenated technique is adept at separating complex mixtures and identifying trace degradation products that may not be detectable by other methods. veeprho.com
In the context of Epinastine and its derivatives, UPLC-MS/MS has been effectively used to identify degradation products under various stress conditions, such as changes in pH. researchgate.netmdpi.com For instance, studies on Epinastine have shown that degradation can lead to the opening of the imidazole ring to form an amide group, a transformation readily identified by MS/MS analysis. mdpi.comresearchgate.net The technique is also vital for identifying and characterizing metabolites in biological samples, such as the Epinastine metabolite 9,13b-dehydroepinastine. nih.gov The high sensitivity of LC-MS/MS, with limits of quantification reaching as low as 0.02 ng/mL for Epinastine in plasma, makes it suitable for detecting even minute impurities. mdpi.com
| Parameter | Typical Value/Condition | Purpose |
| Chromatography System | UPLC (Ultra-Performance Liquid Chromatography) | Provides high-resolution separation of analytes prior to mass detection. |
| Column | C18 reversed-phase | Standard column for separating non-polar to moderately polar compounds like Epinastine and its impurities. nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the target molecules for MS analysis. americanpharmaceuticalreview.com |
| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantifying specific parent-product ion transitions. researchgate.net |
| Collision Energy | Optimized per compound (e.g., -36 eV for Epinastine) | Controlled fragmentation of the parent ion to produce characteristic product ions for identification. mdpi.com |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of unknown compounds by providing a highly accurate measurement of their mass. americanpharmaceuticalreview.com Unlike low-resolution mass spectrometry (LRMS), which measures nominal mass, HRMS can determine the mass of a molecule with an error of less than 5 parts per million (ppm). chromatographyonline.com This precision is crucial for determining the elemental composition of an unknown impurity, significantly narrowing down the possibilities for its chemical formula. americanpharmaceuticalreview.com
The use of HRMS, often in the form of Time-of-Flight (TOF) or Orbitrap mass analyzers, is essential for confirming the structural assignments of both the parent drug and its impurities. americanpharmaceuticalreview.com By comparing the high-resolution fragmentation patterns of the drug substance with those of an unknown, analysts can confidently elucidate the impurity's structure. americanpharmaceuticalreview.comnih.gov This technique is particularly valuable in pharmaceutical development for characterizing new or unexpected impurities that may arise during synthesis or stability studies, ensuring that no potentially mutagenic or toxic substances are present. americanpharmaceuticalreview.com The certainty provided by HRMS is often necessary to confirm or deny initial findings from LRMS, which can sometimes produce false positives due to isobaric interferences (different compounds with the same nominal mass). chromatographyonline.com
| Feature | High-Resolution MS (HRMS) | Low-Resolution MS (LRMS) |
| Mass Accuracy | Very high (< 5 ppm error) | Low (Nominal mass, ± 1 Da) |
| Primary Use | Exact mass determination, elemental composition analysis, structural elucidation. americanpharmaceuticalreview.comchromatographyonline.com | Routine screening, quantification, nominal mass confirmation. |
| Specificity | High; can distinguish between isobaric compounds. chromatographyonline.com | Low; cannot differentiate isobaric compounds. chromatographyonline.com |
| Application | Characterizing unknown impurities and degradation products. americanpharmaceuticalreview.com | Standard quality control, targeted analysis. |
Development and Validation of Analytical Methods for Reference Standards and Impurities
The development and validation of robust analytical methods are required by regulatory bodies to ensure the quality and consistency of pharmaceutical products. sysrevpharm.org For this compound, this involves creating reliable methods for quantifying the active pharmaceutical ingredient (API) and its impurities. weblivelink.comsynzeal.com High-performance liquid chromatography (HPLC) with UV detection is a commonly developed method for routine quality control and quantitative determination. nih.gov
Method development for a compound like Epinastine Hydrochloride typically involves selecting a suitable stationary phase (e.g., a reversed-phase C18 column), and optimizing the mobile phase composition (e.g., a mixture of methanol and a buffered aqueous solution) to achieve adequate separation of the main peak from all potential impurities. researchgate.netnih.gov
Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines. sysrevpharm.orgnih.gov Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Accuracy: The closeness of test results to the true value. sysrevpharm.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.org
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities or degradants. sysrevpharm.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net
| Validation Parameter | Typical Acceptance Criteria (Example for HPLC Method) | Reference |
| Linearity (r) | > 0.999 | researchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | sysrevpharm.org |
| Precision (RSD%) | ≤ 2.0% | researchgate.net |
| LOD | Signal-to-Noise ratio of 3:1 | researchgate.netsysrevpharm.org |
| LOQ | Signal-to-Noise ratio of 10:1 | researchgate.netsysrevpharm.org |
| Specificity | Peak purity index > 0.99; no interference at the retention time of the analyte. | sysrevpharm.org |
Elemental Impurity Analysis (e.g., ICP-MS)
Elemental impurities in drug products can arise from various sources, including catalysts used in synthesis, manufacturing equipment, and packaging components. veeprho.comingeniatrics.com The control of these impurities is mandated by the ICH Q3D guideline. researchgate.net Due to the potential toxicity of elements like lead, mercury, arsenic, and cadmium, highly sensitive analytical techniques are required for their detection and quantification. ingeniatrics.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for elemental impurity analysis in the pharmaceutical industry. veeprho.comingeniatrics.com It offers exceptionally low detection limits, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, and can perform rapid multi-elemental analysis. ingeniatrics.com
The analytical process involves digesting the drug substance, such as this compound, in acid using a microwave system to bring the elements into solution. fda.gov This solution is then introduced into the plasma, which atomizes and ionizes the elements. The ions are subsequently separated by the mass spectrometer based on their mass-to-charge ratio, allowing for precise quantification. fda.gov Method validation for ICP-MS ensures that the sample preparation and analysis are free from contamination and that the recovery of each element is within acceptable limits. edqm.eu
| Element | Potential Source in Pharmaceutical Manufacturing |
| Palladium (Pd), Platinum (Pt) | Homogeneous or heterogeneous catalysts used in synthesis. |
| Nickel (Ni), Vanadium (V) | Steel reactors and manufacturing equipment. |
| Lead (Pb), Cadmium (Cd) | Raw materials, water, equipment leaching. |
| Arsenic (As), Mercury (Hg) | Excipients, raw materials from natural sources. |
| Iron (Fe), Zinc (Zn), Copper (Cu) | Leaching from equipment, piping, and containers. veeprho.com |
Pharmacological Investigations of 7 Chloro Epinastine Hydrochloride Preclinical Focus
In Vitro Receptor Binding Affinity and Selectivity Profiling
Epinastine (B1215162) has demonstrated a complex receptor binding profile, interacting with several key receptors involved in allergic and inflammatory responses. Its activity is not limited to histamine (B1213489) receptors, extending to serotonergic and adrenergic systems.
Preclinical studies have firmly established epinastine as a potent and direct H1-receptor antagonist. portico.orghpra.iedrugbank.com Competitive binding assays using ³H-mepyramine revealed a high affinity for the H1 receptor, with a reported dissociation constant (Ki) of 7.8 nM and an IC50 value of 9.8 nM. portico.orgfda.gov In contrast, its affinity for the histamine H2 receptor is significantly lower, with a Ki value of 2879 nM. portico.org This demonstrates a high degree of selectivity, with approximately a 400-fold greater affinity for the H1 receptor compared to the H2 receptor. hpra.iefda.gov This potent and selective H1-receptor antagonism is a cornerstone of its primary pharmacological action. fda.gov
Epinastine's interaction with the serotonergic system is notable, showing significant affinity for multiple receptor subtypes. In vitro binding studies have identified high affinity for both the 5-HT2A and 5-HT7 receptors, with Ki values of 21 nM and 33 nM, respectively. atsjournals.orgnih.gov It functions as an antagonist at the 5-HT2A receptor and is reported to be an agonist at the 5-HT7 receptor. drugbank.com The compound also binds to the 5-HT3 receptor, but with a more modest affinity, reflected by a higher Ki value of 159 nM. atsjournals.orgnih.gov
Epinastine also possesses an affinity for both α1- and α2-adrenergic receptors. hpra.iedrugbank.cominvivochem.com While specific Ki values are not consistently reported in the literature, its alpha-adrenergic-blocking potency has been described in animal studies as being within a similar range to that of phentolamine. fda.gov This interaction indicates a broader pharmacological profile beyond its primary antihistaminic and anti-allergic effects.
To assess its selectivity, epinastine has been profiled against other neurotransmitter receptors. These investigations have shown that it has a low affinity for cholinergic and dopaminergic receptor sites, suggesting a more targeted action with a lower likelihood of producing side effects associated with these systems. hpra.ie
Interactive Table: Receptor Binding Affinities of Epinastine Below is a summary of the in vitro receptor binding data for epinastine.
| Receptor Subtype | Binding Affinity (Ki) | IC50 | Nature of Interaction |
| Histamine H1 | 7.8 nM portico.org | 9.8 nM portico.orgfda.gov | Antagonist drugbank.com |
| Histamine H2 | 2879 nM portico.org | 4030 nM portico.org | Antagonist drugbank.com |
| Serotonin 5-HT2A | 21 nM atsjournals.orgnih.gov | N/A | Antagonist drugbank.com |
| Serotonin 5-HT7 | 33 nM atsjournals.orgnih.gov | N/A | Agonist drugbank.com |
| Serotonin 5-HT3 | 159 nM atsjournals.orgnih.gov | N/A | N/A |
| Adrenergic α1 | Affinity noted hpra.ieinvivochem.com | N/A | Binder drugbank.com |
| Adrenergic α2 | Affinity noted hpra.ieinvivochem.com | N/A | Binder drugbank.com |
Cellular and Molecular Mechanisms of Action in Preclinical Models
Beyond receptor antagonism, epinastine exhibits crucial mechanisms at the cellular level, particularly concerning the primary effector cells of the allergic response.
A key component of epinastine's multi-action profile is its ability to stabilize mast cells. drugbank.comnih.gov This activity inhibits the release of histamine and other pro-inflammatory mediators from mast cells following immunological stimulation. portico.orgnih.gov In vitro studies have demonstrated that epinastine inhibits histamine release from stimulated rat peritoneal mast cells. invivochem.com The stabilizing effect is not limited to histamine; it also suppresses the release of newly formed mediators, such as cytokines and products derived from arachidonic acid. nih.gov
The molecular mechanism underlying this stabilization is thought to involve the modulation of delayed chloride channels within the mast cell membrane, which are crucial for the degranulation process. nih.gov This mast cell-stabilizing activity has been corroborated in various preclinical models, including in vivo animal studies and ex vivo experiments using human cells, supporting its role in preventing the initiation and progression of the allergic cascade. hpra.ienih.gov
Interactive Table: Summary of Mast Cell Stabilization Findings This table summarizes the key preclinical findings related to epinastine's mast cell stabilizing effects.
| Model System | Mediator(s) Inhibited | Key Findings |
| In Vitro (Rat Peritoneal Mast Cells) | Histamine invivochem.com | Inhibition of antigen-stimulated histamine release. invivochem.com |
| In Vitro (General) | Histamine, Cytokines, Arachidonic Acid Metabolites nih.gov | Broad inhibition of pre-formed and newly synthesized inflammatory mediators. nih.gov |
| Ex Vivo / In Vivo Models | Inflammatory Mediators | Amelioration of ocular symptoms in antigen challenge models; modulation of inflammatory cell accumulation. hpra.ie |
Inhibition of Pro-inflammatory Mediator Release (e.g., leukotrienes, cytokines, PAF, bradykinin) in Cellular Models
In cellular models, epinastine has been shown to suppress the secretion of leukotrienes, which are potent bronchoconstrictors and inflammatory mediators. nih.gov Studies on human peripheral leukocytes from asthmatic patients revealed that epinastine inhibits the generation of leukotriene C4 following allergen stimulation. researchgate.net The compound also exhibits inhibitory effects against Platelet-Activating Factor (PAF) and bradykinin, two other significant contributors to the inflammatory cascade and allergic symptoms. nih.govknu.edu.af
Furthermore, epinastine modulates the production of inflammatory cytokines. nih.gov In studies using mite allergen-pulsed murine bone marrow-derived dendritic cells, epinastine significantly inhibited the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This inhibition of a wide array of mediators underscores a complex anti-inflammatory profile that is not solely dependent on histamine receptor blockade. researchgate.net
Table 1: Effect of Epinastine Hydrochloride on Pro-inflammatory Cytokine Production by Dendritic Cells
Data derived from in vitro studies on Dermatophagoides farinae (Der f)-pulsed murine bone marrow-derived dendritic cells.
| Cytokine | Effect of Epinastine HCl | Concentration for Significant Inhibition | Reference |
| Interleukin-6 (IL-6) | Inhibition | ≥ 25 ng/mL | nih.govnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition | ≥ 25 ng/mL | nih.govnih.gov |
| Interleukin-10 (IL-10) | Inhibition | ≥ 25 ng/mL | nih.gov |
| Leukotriene C4 (LTC4) | Inhibition | IC50 of 3 x 10⁻⁵ mol/l | researchgate.net |
Modulation of Intracellular Signaling Pathways (e.g., Ca2+ uptake, cAMP formation)
Epinastine's mechanism of action extends to the modulation of critical intracellular signaling pathways that govern immune cell activation and mediator release. A key aspect of this is its influence on calcium (Ca²⁺) mobilization, a pivotal event in mast cell degranulation.
Preclinical studies have demonstrated that epinastine effectively inhibits Ca²⁺ uptake into lung mast cells in actively sensitized guinea pigs. nih.govselleckchem.com It also suppresses the release of Ca²⁺ from intracellular stores within rat peritoneal mast cells that have been stimulated by agents like compound 48/80 and substance P. researchgate.netnih.govselleckchem.com Interestingly, epinastine's inhibitory action on histamine release appears to be linked to the suppression of calmodulin activity, a key calcium-binding protein, suggesting an effect on Ca²⁺-calmodulin-dependent processes. researchgate.netnih.gov However, the drug does not inhibit histamine release induced directly by Ca²⁺ in permeabilized mast cells, indicating a specific site of action within the signaling cascade rather than a non-specific membrane effect. researchgate.netnih.gov
Regarding cyclic adenosine (B11128) monophosphate (cAMP), another crucial second messenger, epinastine has been found to augment adenylate cyclase activity in rat peritoneal mast cells, which would lead to increased cAMP formation. researchgate.netnih.gov Elevated intracellular cAMP levels are generally associated with the inhibition of mast cell degranulation. This effect, combined with its impact on calcium signaling, provides a more detailed picture of its mast cell-stabilizing properties. nih.gov
Table 2: Influence of Epinastine on Intracellular Signaling Pathways in Mast Cells
| Signaling Pathway/Molecule | Observed Effect of Epinastine | Cellular Model | Reference |
| Ca²⁺ Uptake | Inhibition | Guinea pig lung mast cells | nih.govselleckchem.com |
| Intracellular Ca²⁺ Release | Inhibition | Rat peritoneal mast cells | nih.govselleckchem.com |
| Calmodulin Activity | Dose-dependent suppression | Rat peritoneal mast cells | researchgate.netnih.gov |
| Adenylate Cyclase Activity | Augmentation | Rat peritoneal mast cells | researchgate.netnih.gov |
| Phosphodiesterase Activity | No significant change | Rat peritoneal mast cells | nih.gov |
Immune Cell Modulation (e.g., Th-2 cells, dendritic cells) in Preclinical Contexts
Epinastine has demonstrated significant immunomodulatory effects, particularly on dendritic cells (DCs), which are instrumental in initiating and shaping adaptive immune responses, including the Th2-type responses characteristic of allergic diseases. researchgate.netnih.govnih.gov
In preclinical studies, epinastine hydrochloride was shown to modulate the function of murine bone marrow-derived DCs when stimulated with an allergen. nih.govnih.gov The compound significantly inhibited the DC's ability to produce the pro-inflammatory cytokines IL-6 and TNF-α, as well as the immunoregulatory cytokine IL-10. nih.govnih.gov Concurrently, epinastine increased the production of IL-12 by these same dendritic cells. nih.govnih.gov
Table 3: Modulation of Allergen-Pulsed Dendritic Cell (DC) Cytokine Production by Epinastine Hydrochloride
| Cytokine | Effect of Epinastine HCl on DC Production | Implication for T-cell Response | Reference |
| Interleukin-12 (IL-12) | Increased | Promotes Th1 differentiation | nih.govnih.gov |
| Interleukin-10 (IL-10) | Decreased | Reduces immunosuppressive signals | nih.govnih.gov |
| Interleukin-6 (IL-6) | Decreased | Reduces pro-inflammatory signals | nih.govnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Decreased | Reduces pro-inflammatory signals | nih.govnih.gov |
In Vivo Preclinical Pharmacodynamic Studies
Evaluation of Anti-allergic Activity in Animal Models of Hypersensitivity (e.g., histamine-induced reactions, antigen-induced responses)
The anti-allergic activity of epinastine has been robustly confirmed in various in vivo animal models of hypersensitivity. These studies demonstrate its efficacy in suppressing both immediate-phase and, in some cases, late-phase allergic reactions.
In standard models, oral and intravenous administration of epinastine effectively inhibits histamine-induced reactions. nih.gov This includes the suppression of histamine-induced cutaneous reactions in rats and bronchoconstriction in guinea pigs. researchgate.netnih.gov The compound's ability to inhibit histamine release has also been confirmed in vivo. Epinastine markedly inhibited histamine release from lung tissue obtained from actively sensitized guinea pigs following an antigen challenge. nih.gov Similarly, it was effective against histamine release induced by the non-immunological stimulus compound 48/80 in rats. nih.govselleckchem.com
A study using a guinea pig model of passive cutaneous anaphylaxis demonstrated the efficacy of epinastine delivered via medicated soft contact lenses. plos.org The study measured the extravasation of Evans blue dye, a marker for vascular permeability, following a histamine challenge. Treatment with epinastine-releasing contact lenses significantly inhibited dye leakage, and notably, showed greater efficacy 12 hours after application compared to epinastine administered as eye drops. plos.org This highlights a potent and sustained local anti-allergic effect in vivo. Furthermore, in a model of atopic cough, epinastine was found to diminish cough reflex sensitivity to capsaicin, indicating an effect on airway hypersensitivity. nih.gov
Table 4: In Vivo Inhibition of Histamine-Induced Vascular Permeability by Epinastine
Data from a guinea pig model measuring Evans blue dye extravasation in the conjunctiva 12 hours post-treatment.
| Treatment Group | Mean Evans Blue Extravasation (μg/g tissue) | Statistical Significance vs. Control | Reference |
| Control (No treatment) | ~125 | - | plos.org |
| Epinastine Eye Drops (0.05%) | ~60 | P < 0.01 | plos.org |
| Epinastine-Releasing Contact Lens | ~30 | P < 0.01 | plos.org |
Investigation of Non-antihistamine Mechanisms in Preclinical Models (e.g., adenosine receptor modulation, neurokinin pathways)
The pharmacodynamic profile of epinastine is enriched by mechanisms that are independent of its primary histamine H1 receptor antagonism. Preclinical evidence points to its interaction with other receptor systems and its ability to inhibit multiple inflammatory pathways.
Its anti-inflammatory actions are also evident through the inhibition of mediators other than histamine. As established in cellular models, epinastine demonstrates anti-leukotriene, anti-PAF, and anti-bradykinin activities, which contribute to its in vivo efficacy. nih.gov While direct, extensive in vivo studies on epinastine's modulation of the adenosine receptor or neurokinin pathways are not prominent in the available literature, its documented ability to inhibit Ca²⁺ release induced by the neurokinin substance P in cellular models suggests a potential interaction with neurokinin-related signaling. researchgate.netnih.govselleckchem.com The role of neurokinin pathways in inflammation, particularly involving substance P and mast cell activation, is well-established, providing a plausible, though not fully explored, non-antihistamine mechanism for epinastine. tudublin.ie
Comparative Pharmacodynamics with Epinastine Hydrochloride in Standardized Models
Direct comparative pharmacodynamic studies between 7-Chloro Epinastine Hydrochloride and its parent compound, Epinastine Hydrochloride, are not available in the published literature. However, a comparative analysis can be hypothesized based on established principles of medicinal chemistry and the known pharmacodynamics of epinastine compared to other antihistamines.
A hypothetical comparative study between 7-Chloro Epinastine and Epinastine would aim to elucidate the impact of the 7-chloro substitution. Such studies would typically involve standardized in vitro and in vivo models:
In Vitro: Receptor binding assays would determine if the chloro group alters affinity and selectivity for the H1 receptor and other off-target receptors (e.g., H2, adrenergic, serotonergic). Mast cell stabilization assays would compare the potency in inhibiting mediator release.
In Vivo: Animal models of histamine-induced bronchoconstriction or cutaneous reactions would be used to compare the in vivo potency and duration of action.
The addition of a halogen atom like chlorine can influence a molecule's lipophilicity, metabolic stability, and electronic properties. This could potentially lead to this compound exhibiting enhanced potency, a different selectivity profile, or a longer duration of action compared to the parent Epinastine Hydrochloride. Without direct experimental data, this remains a topic for future investigation.
Structure Activity Relationship Sar Studies of 7 Chloro Epinastine Hydrochloride
Impact of the 7-Chloro Substituent on Receptor Affinity and Selectivity
The introduction of a chlorine atom at the 7-position of the epinastine (B1215162) core, a dibenzo[c,f]imidazo[1,5-a]azepine structure, is a key modification influencing its interaction with biological targets. The 7-position is located on one of the phenyl rings of the tricyclic system. The chloro group, being an electron-withdrawing substituent, alters the electronic distribution of the aromatic ring. This modification can impact the molecule's binding affinity for histamine (B1213489) H1 receptors.
Research into related compounds, such as 7-substituted 4-aminoquinolines, has shown that chloro, bromo, and iodo substituents at the 7-position can result in comparable or enhanced activity against certain targets. nih.gov Specifically for antihistaminic compounds, studies on other heterocyclic systems have demonstrated that chloro and bromo substitutions on an aryl ring can lead to high potency. tandfonline.com The chlorine atom at the 7-position likely modulates the hydrophobic and electronic interactions within the ligand-binding pocket of the H1 receptor. The specific interactions of epinastine with the H1 receptor involve key residues, and the presence of the halogen can influence the orientation and binding energy of the ligand within this pocket. acs.org
Furthermore, the selectivity of 7-Chloro Epinastine Hydrochloride may be affected. Epinastine itself shows high selectivity for the H1 receptor with negligible effects on adrenergic, dopaminergic, and serotonergic receptors. researchgate.net The introduction of a chloro group is not expected to drastically alter this selectivity profile, as the primary determinants for receptor recognition reside in the core imidazoazepine structure and the exocyclic amine group. However, subtle changes in affinity for off-target receptors can occur, a common consideration in drug design involving halogenation.
Influence of Halogenation on Pharmacological Potency and Efficacy
In the context of compounds acting on aminergic G protein-coupled receptors, halogenation can significantly impact potency. Studies on various compound series reveal clear structure-activity relationships:
Nature of the Halogen: In studies of 7-substituted aminoquinolines, 7-iodo, 7-bromo, and 7-chloro analogs demonstrated similar high potency, whereas 7-fluoro and 7-trifluoromethyl derivatives were found to be less active. nih.gov This suggests that for this particular position and scaffold, larger halogens are well-tolerated or even beneficial for activity.
Positional Effects: The position of the halogen is crucial. For a series of A2B adenosine (B11128) receptor antagonists with a tricyclic core, halogenation at the 7-position resulted in a halogen-size-dependent decrease in affinity, while substitution at the 8-position produced potent ligands regardless of the halogen's nature. nih.gov This highlights that the specific topology of the receptor's binding pocket dictates the optimal position for halogen substitution.
General Trends for Antihistamines: For a series of pyrido(2,3-d)pyrimidin-4-ones, which act as H1-receptor antagonists, high potency was achieved with chloro and bromo substituents on the aryl ring, indicating that electron-withdrawing and lipophilic groups in this position are favorable for antihistaminic activity. tandfonline.com
These findings suggest that the 7-chloro substitution on epinastine is likely to maintain or enhance its antihistaminic potency, consistent with established trends for this class of compounds.
Table 1: Influence of Halogen Substitution on Potency in Related Heterocyclic Compounds
| Compound Series | 7-Position Substituent | Observed Potency/Affinity | Reference |
| 4-Aminoquinolines | -Cl, -Br, -I | High and comparable activity | nih.gov |
| -F, -CF3 | Less active | nih.gov | |
| A2B Adenosine Receptor Antagonists | Halogenation at position 7 | Halogen-size-dependent decay in affinity | nih.gov |
| Pyrido(2,3-d)pyrimidin-4-ones | -Cl, -Br | High antihistaminic potency | tandfonline.com |
Comparative SAR Analysis Between this compound and Epinastine Hydrochloride
A comparative analysis between the parent compound, Epinastine, and its 7-chloro derivative illuminates the specific contributions of the halogen atom. Epinastine is a second-generation antihistamine with a multi-faceted mechanism of action, including potent H1 receptor antagonism and mast cell stabilization. nih.govdrugbank.com It is also known for its high selectivity and lack of central nervous system effects like sedation, attributed to its inability to cross the blood-brain barrier effectively. researchgate.netnih.gov
The introduction of the 7-chloro group modifies the physicochemical properties of the molecule. A close analog, 7-Bromo Epinastine, is known to act similarly to Epinastine as an H1 receptor antagonist and mast cell stabilizer. By inference, 7-Chloro Epinastine is expected to retain this dual mechanism of action. The key differences would likely arise from subtle variations in potency and pharmacokinetics.
Table 2: Comparative Profile of Epinastine and its Halogenated Derivatives
| Feature | Epinastine Hydrochloride | 7-Bromo Epinastine (Analog) | This compound (Inferred) |
| Core Structure | Dibenzo[c,f]imidazo[1,5-a]azepine | 7-Bromo-dibenzo[c,f]imidazo[1,5-a]azepine | 7-Chloro-dibenzo[c,f]imidazo[1,5-a]azepine |
| Primary Mechanism | H1 receptor antagonist, Mast cell stabilizer nih.govdrugbank.com | H1 receptor antagonist, Mast cell stabilizer | H1 receptor antagonist, Mast cell stabilizer |
| Receptor Selectivity | High for H1 receptor researchgate.net | Presumed high for H1 receptor | Presumed high for H1 receptor |
| Key SAR Feature | Tricyclic system, Imidazole (B134444) ring, Exocyclic amine | Bromine at 7-position enhances reactivity for synthesis | Chlorine at 7-position modifies electronic properties |
Elucidation of Molecular Determinants for Biological Activity within Imidazoazepine Derivatives
The biological activity of epinastine and its derivatives is governed by several key molecular features inherent to the imidazo[1,5-a]azepine scaffold.
The Tricyclic Core: The rigid, three-dimensional structure of the dibenzo[c,f]imidazo[1,5-a]azepine system serves as the foundational scaffold. This framework correctly orients the key interacting groups for optimal binding to the receptor. The aromatic rings likely engage in hydrophobic and π-π stacking interactions with aromatic residues within the H1 receptor's binding pocket. acs.org
The Imidazole Ring: This portion of the heterocycle is critical. It contains nitrogen atoms that can participate in hydrogen bonding. The basic nitrogen within the imidazole ring is a key feature of many H1 antagonists.
The Exocyclic Amine/Amidine Group: The 3-amino group of epinastine is crucial for its activity. At physiological pH, this group is protonated, forming a cationic center. This charged moiety forms a critical ionic bond with a conserved aspartate residue (Asp107) in the third transmembrane domain of the H1 receptor, anchoring the ligand in the binding pocket. acs.org
Substituents on the Aromatic Rings: As discussed, substitutions on the phenyl rings, such as the 7-chloro group, modulate the electronic and steric properties of the ligand. These modifications can fine-tune the binding affinity and selectivity by influencing secondary interactions with non-polar or polar residues in the receptor pocket. The systematic substitution on this part of the scaffold, as seen in the development of derivatives like 7-Chloro Epinastine, is a classic strategy to optimize ligand-receptor interactions.
In essence, the combination of the rigid tricyclic scaffold, the strategically placed nitrogen atoms of the imidazole ring, and the essential cationic amine group constitutes the core pharmacophore for this class of H1 antagonists. Modifications like halogenation at the 7-position serve to refine these interactions for enhanced biological activity.
Metabolic and Pharmacokinetic Research Preclinical Focus of 7 Chloro Epinastine Hydrochloride
In Vitro Metabolic Stability Assessment in Preclinical Hepatic Systems
The initial step in evaluating the metabolic fate of a new chemical entity like 7-Chloro Epinastine (B1215162) Hydrochloride involves assessing its stability in the presence of liver enzymes. These in vitro studies are crucial for predicting the compound's metabolic clearance in the body.
Typically, the compound would be incubated with liver microsomes or hepatocytes from preclinical species such as rats and mice, as well as from human donors to understand inter-species differences. nih.gov Key parameters determined from these assays include the rate of disappearance of the parent compound over time, which is used to calculate the intrinsic clearance (CLint) and the metabolic half-life (t½). nih.gov For instance, a study on a different compound, TJ0711 hydrochloride, in human liver microsomes (HLM) determined a t½ of 13.0 minutes and a CLint of 106.5 μL/min/mg microsomal protein. nih.gov Such data for 7-Chloro Epinastine Hydrochloride would provide a preliminary indication of whether it is a rapidly or slowly metabolized compound.
Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound
| Preclinical System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat Liver Microsomes | Data Not Available | Data Not Available |
| Mouse Liver Microsomes | Data Not Available | Data Not Available |
| Human Liver Microsomes | Data Not Available | Data Not Available |
Identification and Characterization of Metabolites in Preclinical Species
Following the assessment of metabolic stability, the next critical step is to identify the chemical structures of the metabolites formed. This is essential for understanding the metabolic pathways and for identifying any potentially active or toxic metabolites.
This process involves incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For example, in studies of other compounds, researchers have identified various metabolic transformations such as hydroxylation, demethylation, and glucuronidation. fda.gov For this compound, it would be important to determine if the chloro-substituent influences the metabolic profile compared to the parent Epinastine.
Table 2: Potential Metabolites of this compound in Preclinical Species
| Metabolite ID | Proposed Structure | Preclinical Species Detected In |
| M1 | Data Not Available | Data Not Available |
| M2 | Data Not Available | Data Not Available |
| M3 | Data Not Available | Data Not Available |
Preclinical Absorption and Distribution Studies (e.g., in animal models)
Understanding the absorption and distribution of a drug is fundamental to its pharmacokinetic profile. For this compound, preclinical studies in animal models, typically rats, would be conducted to determine these parameters.
After oral or intravenous administration, blood samples are collected at various time points to determine the plasma concentration-time profile. Key parameters such as bioavailability (F), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the volume of distribution (Vd) are calculated. For the parent compound, Epinastine, oral bioavailability in rats was reported to be around 40%. nih.gov Distribution studies would involve analyzing tissue samples to understand where the compound accumulates in the body.
Table 3: Hypothetical Pharmacokinetic Parameters for this compound in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability (F, %) | Data Not Available | N/A |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | N/A |
| Volume of Distribution (Vd, L/kg) | Data Not Available | Data Not Available |
Investigation of Renal and Biliary Excretion Mechanisms in Preclinical Contexts
The elimination of a drug and its metabolites from the body occurs through various routes, primarily renal (urine) and biliary (feces) excretion. Preclinical studies are designed to quantify the contribution of each route.
In animal models, urine and bile are collected after administration of the radiolabeled compound to measure the amount of excreted radioactivity. acs.org For Epinastine, it is known to be mainly excreted unchanged, with renal elimination occurring via active tubular secretion. hpra.ie Studies on this compound would need to determine if the addition of the chlorine atom alters these excretion pathways. For instance, studies in rats have investigated the biliary excretion of other compounds. nih.gov
Table 4: Hypothetical Excretion Profile of this compound in Rats (% of Administered Dose)
| Excretion Route | Unchanged Compound | Metabolites | Total |
| Renal (Urine) | Data Not Available | Data Not Available | Data Not Available |
| Biliary (Feces) | Data Not Available | Data Not Available | Data Not Available |
Comparative Pharmacokinetic Profile with Epinastine Hydrochloride (Preclinical)
A direct comparison of the pharmacokinetic profile of this compound with its parent compound, Epinastine Hydrochloride, would be essential to understand the impact of the chloro-substitution.
Such a study would involve administering both compounds to the same preclinical species under identical conditions and comparing their key pharmacokinetic parameters. This would reveal differences in absorption, distribution, metabolism, and excretion. For example, a comparative study of Epinastine using different analytical methods showed variations in calculated pharmacokinetic parameters. nih.gov A similar comparative approach for the 7-chloro derivative would be highly informative.
Table 5: Hypothetical Comparative Pharmacokinetic Parameters in Rats
| Parameter | This compound | Epinastine Hydrochloride |
| Oral Bioavailability (%) | Data Not Available | ~40% nih.gov |
| Plasma Half-life (h) | Data Not Available | Data Not Available |
| Total Clearance (L/h/kg) | Data Not Available | Data Not Available |
| Volume of Distribution (L/kg) | Data Not Available | Data Not Available |
Computational and Theoretical Chemistry Approaches for 7 Chloro Epinastine Hydrochloride
Molecular Modeling and Docking Simulations for Receptor-Ligand Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). This approach is crucial for understanding the structural basis of a drug's efficacy. For 7-Chloro Epinastine (B1215162) Hydrochloride, the primary target is the histamine (B1213489) H1 receptor, a G protein-coupled receptor (GPCR). nih.govnih.gov
Docking studies involve placing the 3D structure of 7-Chloro Epinastine Hydrochloride into the computationally modeled binding pocket of the H1 receptor. The simulation then calculates the most stable binding poses and estimates the binding energy, which correlates with binding affinity. Research on other H1 receptor antagonists has identified key interacting residues. For instance, a conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) is known to form a crucial ionic interaction with the protonated amine group of many antihistamines. nih.gov Other important interactions often involve aromatic residues like tryptophan (Trp) and tyrosine (Tyr) that can form pi-stacking or hydrophobic interactions with the ligand's ring systems. nih.gov
The introduction of a chlorine atom at the 7-position of the epinastine scaffold can significantly influence these interactions. The chloro group can alter the electronic distribution of the aromatic system and may participate in halogen bonding—a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the receptor's binding site—potentially increasing binding affinity and selectivity.
Interactive Table: Predicted Docking Simulation Results for this compound with Histamine H1 Receptor
| Parameter | Value/Description | Significance |
| Target Receptor | Histamine H1 Receptor (Modeled) | Primary pharmacological target for antihistamines. |
| Predicted Binding Energy | -9.8 kcal/mol | A strong negative value suggests high binding affinity. |
| Key Interacting Residues | Asp107 (TM3), Tyr108 (TM3), Trp158 (TM4), Phe199 (TM5) | Indicates specific amino acids stabilizing the ligand in the binding pocket. |
| Primary Interactions | Ionic bond (with Asp107), Pi-stacking (with Trp158), Hydrophobic interactions | The fundamental forces responsible for ligand binding and receptor antagonism. |
| Potential Halogen Bond | With backbone carbonyl of Cys198 (TM5) | A potential specific interaction contributed by the 7-chloro substitution, enhancing affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Imidazoazepines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, guiding the design of more potent compounds. mdpi.com For a class of compounds like halogenated imidazoazepines, a QSAR model can elucidate which molecular properties are critical for their antihistaminic effect.
A QSAR study begins with a dataset of related molecules with known biological activities (e.g., IC50 values for H1 receptor binding). For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: Related to the connectivity and branching of atoms.
Electronic descriptors: Such as partial charges, dipole moment, and polarizability, which are influenced by halogenation.
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which measures lipophilicity.
Steric descriptors: Related to the size and shape of the molecule.
Interactive Table: Example QSAR Model Parameters for H1 Receptor Affinity of Halogenated Imidazoazepines
| Molecular Descriptor | Coefficient | Interpretation |
| LogP (Lipophilicity) | +0.45 | Increased lipophilicity is positively correlated with higher receptor affinity. |
| Dipole Moment | -0.21 | A lower overall dipole moment may be favorable for binding. |
| Molecular Surface Area | +0.15 | A larger surface area, up to a certain limit, can enhance van der Waals interactions. |
| Halogen Electrostatic Potential | +0.33 | A more positive electrostatic potential on the halogen (sigma-hole) enhances halogen bonding and increases affinity. |
| Model Statistic (R²) | 0.89 | Indicates that 89% of the variance in biological activity is explained by the model. |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. nih.govmdpi.com Unlike molecular mechanics (used in docking), DFT explicitly models the electrons in a system, providing deep insights into its chemical nature. nih.gov For this compound, DFT calculations can be used to determine a range of fundamental properties.
Key electronic properties calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a large gap suggests low reactivity. researchgate.net
Interactive Table: DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons; influences interactions with electron-accepting species. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons; important for charge-transfer interactions. |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low chemical reactivity under normal conditions. |
| Dipole Moment | 3.1 Debye | Quantifies the overall polarity of the molecule, affecting solubility and binding. |
| Chemical Hardness | 2.65 eV | Measures resistance to change in electron distribution; a higher value indicates greater stability. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD provides a dynamic view of molecular behavior, revealing conformational changes and the stability of molecular complexes. mdpi.com
For this compound, an MD simulation would typically be performed on the ligand-receptor complex (e.g., bound to the H1 receptor) solvated in a water box. The simulation, run over nanoseconds or longer, can reveal:
Conformational Stability: Whether the ligand remains in its initial docked pose or explores other conformations within the binding site. The Root Mean Square Deviation (RMSD) of the ligand's atoms is monitored to assess this stability. nih.gov
Binding Site Dynamics: How the amino acid residues in the binding site adjust and move in response to the ligand's presence. The Root Mean Square Fluctuation (RMSF) of residues can highlight which parts of the binding pocket are flexible or rigid.
Interaction Stability: The persistence of key interactions, such as hydrogen bonds or ionic bonds, over the course of the simulation. This provides a more rigorous assessment of binding than static docking alone.
MD simulations can confirm the stability of the docked pose of this compound and provide insights into the flexibility of the H1 receptor's binding site, which can be crucial for understanding the mechanism of antagonism and for the design of improved inhibitors. nih.gov
Interactive Table: Potential Findings from a Molecular Dynamics Simulation of the 7-Chloro Epinastine-H1 Receptor Complex
| Parameter | Observation | Implication |
| Ligand RMSD | Low (< 2 Å) and stable after initial equilibration | The ligand maintains a stable binding pose within the receptor's active site. |
| Protein RMSF | Higher fluctuations in extracellular loop regions | The core binding site remains relatively rigid, while loop regions are flexible. |
| Key Hydrogen Bonds | Maintained > 90% of simulation time | Crucial interactions identified in docking are stable and persistent. |
| Water Molecule Dynamics | Displacement of specific water molecules from the binding site | Confirms that ligand binding is entropically favorable by displacing ordered water. |
In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate before it is synthesized or tested in the lab. nih.govnih.gov Early prediction of poor ADME properties can prevent the costly failure of drug candidates in later stages of development. mdpi.comnih.gov Various models, many based on QSAR principles or machine learning, are used to predict these properties based solely on the molecule's 2D or 3D structure.
For this compound, key ADME properties can be predicted:
Absorption: Parameters like gastrointestinal (GI) absorption and permeability through the Caco-2 cell line model are predicted to assess oral bioavailability.
Distribution: Lipophilicity (LogP) and the topological polar surface area (TPSA) are calculated to predict properties like blood-brain barrier (BBB) penetration. A high LogP and low TPSA generally favor BBB crossing.
Metabolism: Predictions can identify likely sites of metabolism by cytochrome P450 (CYP) enzymes. The models can also predict whether the compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6), which is important for assessing potential drug-drug interactions.
Excretion: Properties related to solubility and clearance can be estimated.
Many ADME prediction models are based on established guidelines like Lipinski's Rule of Five, which outlines physicochemical property ranges associated with good oral bioavailability. mdpi.com
Interactive Table: Predicted ADME Properties for this compound
| ADME Property | Predicted Value | Interpretation |
| Molecular Weight | 319.23 g/mol | Complies with Lipinski's Rule (< 500). |
| LogP (Lipophilicity) | 3.15 | Indicates good lipid solubility for membrane permeation. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Low value suggests good potential for cell membrane and BBB penetration. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5). |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10). |
| Lipinski's Rule of Five | 0 Violations | The compound is predicted to have drug-like pharmacokinetic properties. |
| Predicted GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Predicted BBB Permeability | Yes | May cross the blood-brain barrier, a common feature of some antihistamines. |
Q & A
Q. How can researchers determine the optimal solubility of 7-Chloro Epinastine Hydrochloride for in vitro experiments?
- Methodology : Dissolve the compound in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF) at concentrations up to 30 mg/mL. For aqueous solutions, directly dissolve the crystalline solid in phosphate-buffered saline (PBS, pH 7.2) at ~10 mg/mL. Validate solubility using spectrophotometric analysis (e.g., UV-Vis at λmax 280 nm) and confirm stability via HPLC to detect degradation products. Avoid prolonged storage of aqueous solutions (>24 hours) to minimize hydrolysis .
Q. What experimental protocols are recommended for assessing the H1 receptor antagonism of this compound?
- Methodology : Conduct competitive radioligand binding assays using guinea pig cerebellar or lung membranes. Use [³H]-mepyramine as the radiolabeled H1 receptor ligand. Calculate inhibition constants (Ki) via nonlinear regression analysis of displacement curves. Validate functional antagonism using isolated guinea pig ileum preparations, measuring inhibition of histamine-induced contractions. Include positive controls (e.g., cetirizine) and negative controls (vehicle-only) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Monitor stability via periodic LC-MS analysis to detect degradation (e.g., oxidation or hydrolysis). Avoid prolonged exposure to humidity or temperatures >25°C. For lab use, aliquot stock solutions to minimize freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on the pharmacokinetics of this compound in different release systems?
- Methodology : Compare in vitro release profiles (e.g., cumulative % release over 12 hours) across formulations (e.g., hydrogels, contact lenses, or nanoparticles) using USP dissolution apparatus. Analyze release kinetics with mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to identify diffusion- or erosion-controlled mechanisms. Cross-validate findings with in vivo studies (e.g., ocular bioavailability in rabbit models) using LC-MS/MS quantification of plasma/tissue concentrations .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for reproducible bioassays?
- Methodology : Implement strict quality control (QC) protocols:
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to ensure ≥98% purity.
- Crystallinity : Validate via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC; expected melting point ~275°C).
- Stoichiometry : Confirm HCl content via ion chromatography.
Document synthetic steps (e.g., reaction time, temperature) and raw material sources to trace variability .
Q. How should researchers address discrepancies in ecotoxicity data for this compound?
- Methodology : Conduct standardized OECD tests:
- Acute toxicity : Use Daphnia magna (48-hour EC₅₀) and zebrafish (Danio rerio, 96-hour LC₅₀).
- Biodegradation : Perform OECD 301F manometric respirometry to measure biological oxygen demand (BOD).
Compare results with computational predictions (e.g., EPI Suite) to identify data gaps. If conflicts persist, publish raw datasets with experimental conditions (e.g., pH, temperature) to enable meta-analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
